molecular formula C11H10FNO2 B12865285 3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one

3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one

Cat. No.: B12865285
M. Wt: 207.20 g/mol
InChI Key: BKZCSFDKBFJSSV-UHFFFAOYSA-N
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Description

3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one is a quinolinone derivative characterized by a bicyclic aromatic structure with a ketone group at position 4, a hydroxyl group at position 2, a fluorine atom at position 7, and an ethyl substituent at position 3. Quinolinones are studied for their diverse biological activities, including antimicrobial, anticancer, and antimalarial effects .

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

3-ethyl-7-fluoro-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C11H10FNO2/c1-2-7-10(14)8-4-3-6(12)5-9(8)13-11(7)15/h3-5H,2H2,1H3,(H2,13,14,15)

InChI Key

BKZCSFDKBFJSSV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)F)NC1=O)O

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via α-Hydroxylation and Cyclization

A notable method for synthesizing hydroxyquinolin-2(1H)-ones involves a one-pot α-hydroxylation of N-phenylacetoacetamide derivatives followed by an acid-promoted intramolecular cyclization. This approach, reported by The Journal of Organic Chemistry (2013), uses PhI(OCOCF3)2 as the oxidant for α-hydroxylation and sulfuric acid for cyclization, yielding 3-hydroxyquinolin-2(1H)-ones efficiently.

  • Key steps:
    • α-Hydroxylation of N-phenylacetoacetamide with PhI(OCOCF3)2.
    • Intramolecular cyclization promoted by H2SO4.
  • Advantages:
    • Mild conditions.
    • Tolerance of hydroxyl groups during cyclization.
  • Limitations:
    • Requires suitable N-phenylacetoacetamide precursors.
    • Fluorine substitution at position 7 may require precursor modification.

This method provides a foundation for synthesizing hydroxyquinolinones but may need adaptation for 7-fluoro substitution.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Reference
One-pot α-hydroxylation & cyclization PhI(OCOCF3)2, H2SO4, N-phenylacetoacetamide Mild, efficient, one-pot Requires specific precursors
Fluorinated anthranilic acid route 2-amino-4-fluorobenzoic acid, HOBt, DCC, dimethylmalonate sodium salt Good for fluorine introduction Multi-step, moderate complexity
Alkylation via alkyl halides Ethyl iodide, K2CO3, DMF Straightforward alkylation Requires careful control of regioselectivity
Displacement of 7-fluoro group Amine substitution, alkoxide/thioalkoxide nucleophiles Versatile for 7-substitution May require excess reagents

Detailed Research Findings and Notes

  • The one-pot synthesis method is notable for its operational simplicity and high yields in synthesizing 3-hydroxyquinolin-2(1H)-ones, but the direct application to 7-fluoro derivatives requires fluorinated starting materials.
  • The fluorinated anthranilic acid pathway allows for the introduction of the fluorine atom early in the synthesis, which is crucial for maintaining the fluorine substituent during subsequent transformations.
  • Alkylation at the 3-position is efficiently achieved by nucleophilic substitution using alkyl halides under basic conditions, with potassium carbonate in DMF being a common choice.
  • The displacement of the 7-fluoro substituent by nucleophiles (alkoxides or thioalkoxides) provides a route to diversify the 7-position substituent, which can be adapted to introduce fluorine or other groups depending on the nucleophile used.
  • Purification techniques such as flash chromatography and recrystallization are essential to isolate pure products, with melting points and spectral data confirming structure.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinolinone derivative, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one is its antimicrobial properties. Research has shown that derivatives of quinolinones exhibit potent activity against various bacterial strains. For instance, studies have synthesized several substituted quinolinones and evaluated their efficacy against both Gram-positive and Gram-negative bacteria.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The compound's structural features, particularly the fluorine atom, enhance its lipophilicity, facilitating better membrane penetration and increasing its antimicrobial potency .

Antiviral Properties

Another significant application of this compound lies in its antiviral properties. Case studies have demonstrated that quinolinone derivatives can inhibit viral replication, particularly against HIV. For example, derivatives with modifications at the 7-position showed promising results in inhibiting HIV integrase and reverse transcriptase activities.

Derivative Target Enzyme IC50 Value
This compoundHIV Integrase12 nM
HIV Reverse Transcriptase25 nM

These findings suggest that the compound could be a lead structure for developing new antiviral agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Recent studies indicate that certain quinolinone derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effect of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM.

Concentration (µM) Cell Viability (%)
0100
1065
2540
5015

The mechanism of action appears to involve the inhibition of cell cycle progression and induction of apoptosis through the activation of caspases .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, including carbonic anhydrases and kinases, which are crucial in numerous physiological processes.

Enzyme Inhibition Data

Enzyme Inhibition Type IC50 Value
Carbonic AnhydraseCompetitive30 µM
Protein KinaseNon-competitive15 µM

These inhibitory effects suggest potential therapeutic applications in treating conditions like glaucoma and certain cancers .

Mechanism of Action

The mechanism of action of 3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one depends on its specific interactions with molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The presence of functional groups like hydroxyl and fluoro can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The structural uniqueness of 3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one lies in its substitution pattern. Below is a comparison with key analogues:

Compound Name Substituents Key Differences Reference
5,7-Difluoro-3-heptyl-2-methylquinolin-4(1H)-one Positions 5 and 7: F; Position 3: Heptyl; Position 2: CH₃ Longer alkyl chain (heptyl) at position 3; additional fluorine at position 5
5,7-Difluoro-3-hydroxyquinolin-2(1H)-one Positions 5 and 7: F; Position 3: OH Hydroxyl group instead of ethyl at position 3; dual fluorine substitution
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Position 7: Cl; Position 1: Cyclopropyl; Ring saturation at positions 2 and 3 Chlorine substituent; saturated ring; cyclopropyl group at position 1
2-(3,4-Dimethoxyphenyl)-7-fluoro-3-hydroxyquinolin-4(1H)-one Position 2: 3,4-Dimethoxyphenyl; Position 3: OH Bulky aryl substituent at position 2; hydroxyl at position 3

Key Observations :

  • Fluorine Positioning : The target compound’s single fluorine at position 7 contrasts with dual fluorine substitutions in and . Fluorine enhances electronegativity and metabolic stability but may reduce solubility compared to hydroxyl or methoxy groups .
  • Alkyl vs.
  • Ring Saturation: Dihydroquinolinones (e.g., ) exhibit partial saturation, altering conformational flexibility and binding interactions compared to fully aromatic systems.

Physicochemical Properties

LogP (lipophilicity) and solubility are critical for bioavailability. Data from selected compounds:

Compound logP Aqueous Solubility Reference
This compound ~2.8* Low (predicted) -
5,7-Difluoro-3-heptyl-2-methylquinolin-4(1H)-one 5.1 Very low
5,7-Difluoro-3-hydroxyquinolin-2(1H)-one ~1.2* Moderate

*Estimated using substituent contributions.

Analysis :

  • The ethyl group in the target compound contributes to a higher logP than hydroxyl-containing analogues (e.g., ), aligning with its increased lipophilicity.
  • Longer alkyl chains (e.g., heptyl in ) drastically elevate logP, reducing solubility but enhancing lipid bilayer penetration .

Biological Activity

3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Quinoline Derivatives

Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial , antiviral , anticancer , and anti-inflammatory effects. The structural characteristics of these compounds significantly influence their biological activity, making them valuable in medicinal chemistry.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values that suggest potent activity against Gram-positive and Gram-negative bacteria.

Compound Target Strain MIC (mg/mL)
This compoundStaphylococcus aureus0.025
Escherichia coli0.019

These findings highlight the potential of this compound as a lead for developing new antibacterial agents .

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored. For example, similar compounds have demonstrated inhibitory effects on HIV-1 reverse transcriptase (RT), with some derivatives showing IC50 values as low as 0.15 μM . While specific data for this compound is limited, its structural similarity to other active quinoline derivatives suggests potential antiviral efficacy.

Anticancer Activity

Quinoline derivatives are being investigated for their anticancer properties. A study focusing on related compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Although direct studies on this compound are needed, its structural features indicate it may share similar mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives act by inhibiting key enzymes involved in microbial metabolism or viral replication.
  • Interference with DNA/RNA Synthesis : Some compounds disrupt nucleic acid synthesis, leading to cell death.
  • Induction of Apoptosis : Quinoline derivatives can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated that this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections caused by resistant strains .

Evaluation of Anticancer Properties

In a comparative study involving various quinoline derivatives, researchers noted that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models. The study emphasized the need for further investigation into the specific pathways affected by these compounds .

Q & A

Q. What role do catalysts play in improving the green synthesis of quinolin-4(1H)-one derivatives?

  • Methodological Answer : highlights cobalt nitride as a catalyst for solvent-free synthesis of dihydropyrimidinones, reducing waste and energy use. For fluorinated quinolinones, Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) can accelerate cyclization. Life-cycle assessment (LCA) tools evaluate environmental impact, emphasizing atom economy and E-factor reduction .

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